2-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile 2-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile
Brand Name: Vulcanchem
CAS No.: 1020252-22-5
VCID: VC8038976
InChI: InChI=1S/C14H12N2O4/c1-14(2)19-12(17)10(13(18)20-14)8-16-11-6-4-3-5-9(11)7-15/h3-6,8,16H,1-2H3
SMILES: CC1(OC(=O)C(=CNC2=CC=CC=C2C#N)C(=O)O1)C
Molecular Formula: C14H12N2O4
Molecular Weight: 272.26 g/mol

2-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile

CAS No.: 1020252-22-5

Cat. No.: VC8038976

Molecular Formula: C14H12N2O4

Molecular Weight: 272.26 g/mol

* For research use only. Not for human or veterinary use.

2-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile - 1020252-22-5

Specification

CAS No. 1020252-22-5
Molecular Formula C14H12N2O4
Molecular Weight 272.26 g/mol
IUPAC Name 2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzonitrile
Standard InChI InChI=1S/C14H12N2O4/c1-14(2)19-12(17)10(13(18)20-14)8-16-11-6-4-3-5-9(11)7-15/h3-6,8,16H,1-2H3
Standard InChI Key AMNDDWQGIGDDGU-UHFFFAOYSA-N
SMILES CC1(OC(=O)C(=CNC2=CC=CC=C2C#N)C(=O)O1)C
Canonical SMILES CC1(OC(=O)C(=CNC2=CC=CC=C2C#N)C(=O)O1)C

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The molecule consists of a benzonitrile moiety (C6H4CN) linked via an amino group (-NH-) to a 2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene fragment. The dioxan ring adopts a planar conformation due to conjugation between the carbonyl groups at positions 4 and 6, while the exocyclic methylidene group enables resonance stabilization . Key functional groups include:

  • Nitrile (-C≡N): Imparts polarity and participates in nucleophilic additions.

  • Secondary amine (-NH-): Enables hydrogen bonding and coordination.

  • Dioxan ring: Provides rigidity and influences solubility via its hydrophobic dimethyl substituents .

Molecular Formula and Stereochemistry

The molecular formula is C14H12N2O4 (molecular weight: 272.26 g/mol) . The absence of chiral centers simplifies stereochemical considerations, but the planar dioxan ring may exhibit restricted rotation, leading to conformational isomers.

Table 1: Molecular Properties

PropertyValue
CAS Number1020252-22-5
Molecular FormulaC14H12N2O4
Molecular Weight272.26 g/mol
SMILESN#CC1=CC=CC=C1NC=C2C(=O)OC(OC2=O)(C)C
InChI KeyAMNDDWQGIGDDGU-UHFFFAOYSA-N

Synthesis and Reactivity

Hypothetical Synthetic Pathways

While explicit synthesis protocols are unavailable, analogous compounds suggest a multi-step approach:

  • Formation of the dioxan ring: Condensation of dimethyl malonate with a diketone under acidic conditions.

  • Introduction of the methylidene group: Knoevenagel condensation with formaldehyde.

  • Coupling to benzonitrile: Nucleophilic aromatic substitution using 2-aminobenzonitrile .

Reactivity Profile

  • Nitrile group: Susceptible to hydrolysis to carboxylic acids or reduction to amines.

  • Amino group: Participates in Schiff base formation or metal coordination.

  • Dioxan carbonyls: May undergo nucleophilic attack or serve as hydrogen bond acceptors .

Physical and Chemical Properties

Solubility and Stability

The compound is likely sparingly soluble in water due to the hydrophobic dioxan and dimethyl groups but soluble in polar aprotic solvents (e.g., DMSO, DMF). Stability data suggest storage in dark, dry conditions at room temperature to prevent decomposition .

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks at ~2240 cm⁻¹ (C≡N stretch), ~1700 cm⁻¹ (C=O), and ~3350 cm⁻¹ (N-H).

  • NMR: ¹H NMR would show aromatic protons (~7–8 ppm), dimethyl singlet (~1.5 ppm), and NH resonance (~5–6 ppm) .

Hazard StatementPrecautionary Measures
H302: Harmful if swallowedAvoid ingestion; use PPE
H315: Skin irritationWear gloves and protective clothing
H319: Eye irritationUse safety goggles
H332: Harmful if inhaledUse in ventilated areas

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